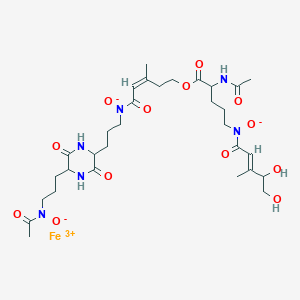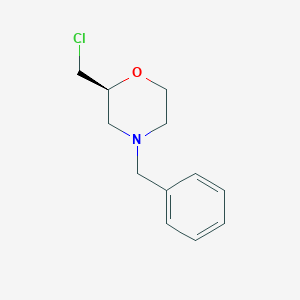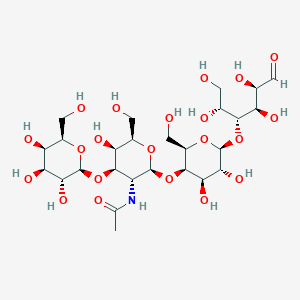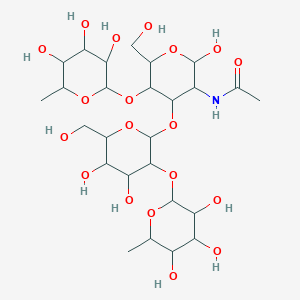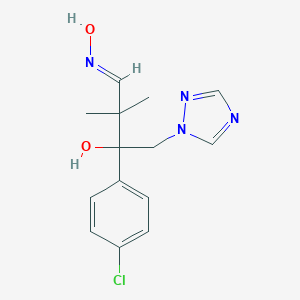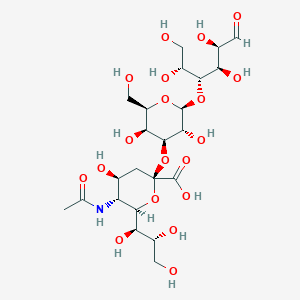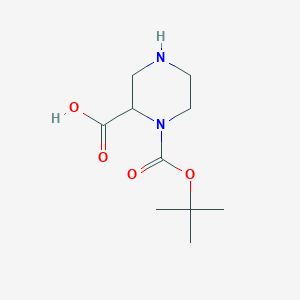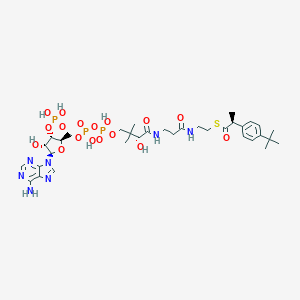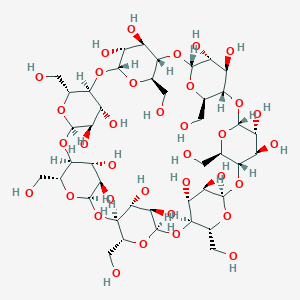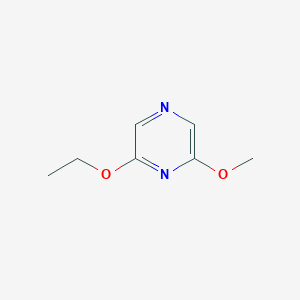
Pyrazine, 2-ethoxy-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-ethoxy-6-methoxy-, also known as 2-Ethoxy-6-methoxypyrazine (2-EMP), is a heterocyclic organic compound that is widely used in scientific research. It is a colorless, crystalline substance with a characteristic odor that is similar to that of green bell peppers. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many fields of study.
Mécanisme D'action
The mechanism of action of 2-EMP is not fully understood, but it is believed to act as a modulator of the olfactory system. It has been found to bind to specific receptors in the olfactory epithelium, which triggers a cascade of biochemical events that ultimately result in the perception of the green bell pepper aroma.
Effets Biochimiques Et Physiologiques
2-EMP has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, it has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-EMP has several advantages as a research tool. It is a stable compound that is easy to synthesize and purify, making it readily available for use in experiments. It is also relatively inexpensive, which makes it a cost-effective option for researchers.
However, there are also limitations to the use of 2-EMP in lab experiments. Its strong odor can interfere with other experiments being conducted in the same laboratory. In addition, its effects on the olfactory system may vary depending on the individual, which can make it difficult to obtain consistent results.
Orientations Futures
There are several future directions for research involving 2-EMP. One area of interest is its potential use as a therapeutic agent. Its antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for the treatment of various diseases.
Another area of interest is its potential applications in the field of olfactory research. Its ability to modulate the olfactory system makes it a valuable tool for studying the mechanisms of olfactory perception and the development of olfactory-based diagnostic tests.
Conclusion
In conclusion, 2-EMP is a valuable compound that has numerous applications in scientific research. Its unique aroma and biochemical properties make it a valuable tool in various fields of study. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of disease.
Méthodes De Synthèse
The synthesis of 2-EMP involves the reaction of 2-acetylpyridine with ethyl orthoformate and methanol in the presence of a catalyst such as hydrochloric acid or sulfuric acid. This reaction yields 2-EMP as the final product, which can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
2-EMP has been extensively studied for its applications in various fields of scientific research. It is commonly used as a flavoring agent in the food industry, where it imparts a green bell pepper flavor to food products. In addition, it is used as a fragrance in perfumes and other cosmetic products.
Propriétés
Numéro CAS |
136309-05-2 |
|---|---|
Nom du produit |
Pyrazine, 2-ethoxy-6-methoxy- |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-ethoxy-6-methoxypyrazine |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7-5-8-4-6(9-7)10-2/h4-5H,3H2,1-2H3 |
Clé InChI |
IWHKKACEQHMSJA-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CN=C1)OC |
SMILES canonique |
CCOC1=NC(=CN=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



